

Spectroscopic Profile of (S)-(+)-2-Methoxypropanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-2-methoxypropanol

Cat. No.: B039319

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **(S)-(+)-2-methoxypropanol** (CAS 116422-39-0). Due to the limited availability of specific experimental spectra for the (S)-(+) enantiomer, this document utilizes data from its corresponding racemate, 1-methoxy-2-propanol, as a close and reliable proxy for spectral interpretation. The spectroscopic characteristics, aside from optical rotation, are virtually identical.

Quantitative Spectroscopic Data

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data obtained for 1-methoxy-2-propanol. These values are representative of what would be expected for **(S)-(+)-2-methoxypropanol**.

^1H NMR Data

Chemical Shift (δ) ppm	Splitting Pattern	Integration	Assignment
~3.95	Multiplet	1H	CH-OH
~3.40	Doublet of doublets	1H	O-CH ₂ (diastereotopic)
~3.35	Singlet	3H	O-CH ₃
~3.25	Doublet of doublets	1H	O-CH ₂ (diastereotopic)
~2.50	Broad singlet	1H	OH
~1.15	Doublet	3H	CH-CH ₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
~75.5	CH	CH-OH
~68.0	CH ₂	O-CH ₂
~59.0	CH ₃	O-CH ₃
~18.5	CH ₃	CH-CH ₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 (broad)	Strong	O-H stretch (alcohol)
~2970, 2930, 2830	Medium	C-H stretch (alkane)
~1110	Strong	C-O stretch (ether and alcohol)
~1450, 1375	Medium	C-H bend (alkane)

Sample preparation: Liquid film.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra of liquid samples like **(S)-(+)-2-methoxypropanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

- **(S)-(+)-2-methoxypropanol**
- Deuterated chloroform (CDCl₃) with 0.03% v/v TMS
- NMR tube (5 mm)
- Pipettes

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **(S)-(+)-2-methoxypropanol** in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube to a height of about 4-5 cm.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth.
 - Place the sample in the NMR spectrometer.
 - Lock onto the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve homogeneity.

- ^1H NMR Acquisition:
 - Set the spectral width, acquisition time, and number of scans.
 - Acquire the free induction decay (FID).
 - Apply Fourier transform, phase correction, and baseline correction to the FID to obtain the spectrum.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Integrate the peaks and determine the chemical shifts and splitting patterns.
- ^{13}C NMR Acquisition:
 - Switch the spectrometer to the ^{13}C nucleus frequency.
 - Set appropriate spectral parameters (e.g., proton decoupling, spectral width, acquisition time, relaxation delay, and number of scans).
 - Acquire the FID.
 - Process the data similarly to the ^1H NMR spectrum.
 - Reference the spectrum to the solvent peak (CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify functional groups.

Materials:

- **(S)-(+)-2-methoxypropanol**
- FTIR spectrometer with a liquid sample holder (e.g., salt plates (NaCl or KBr) or an ATR accessory).
- Pipette

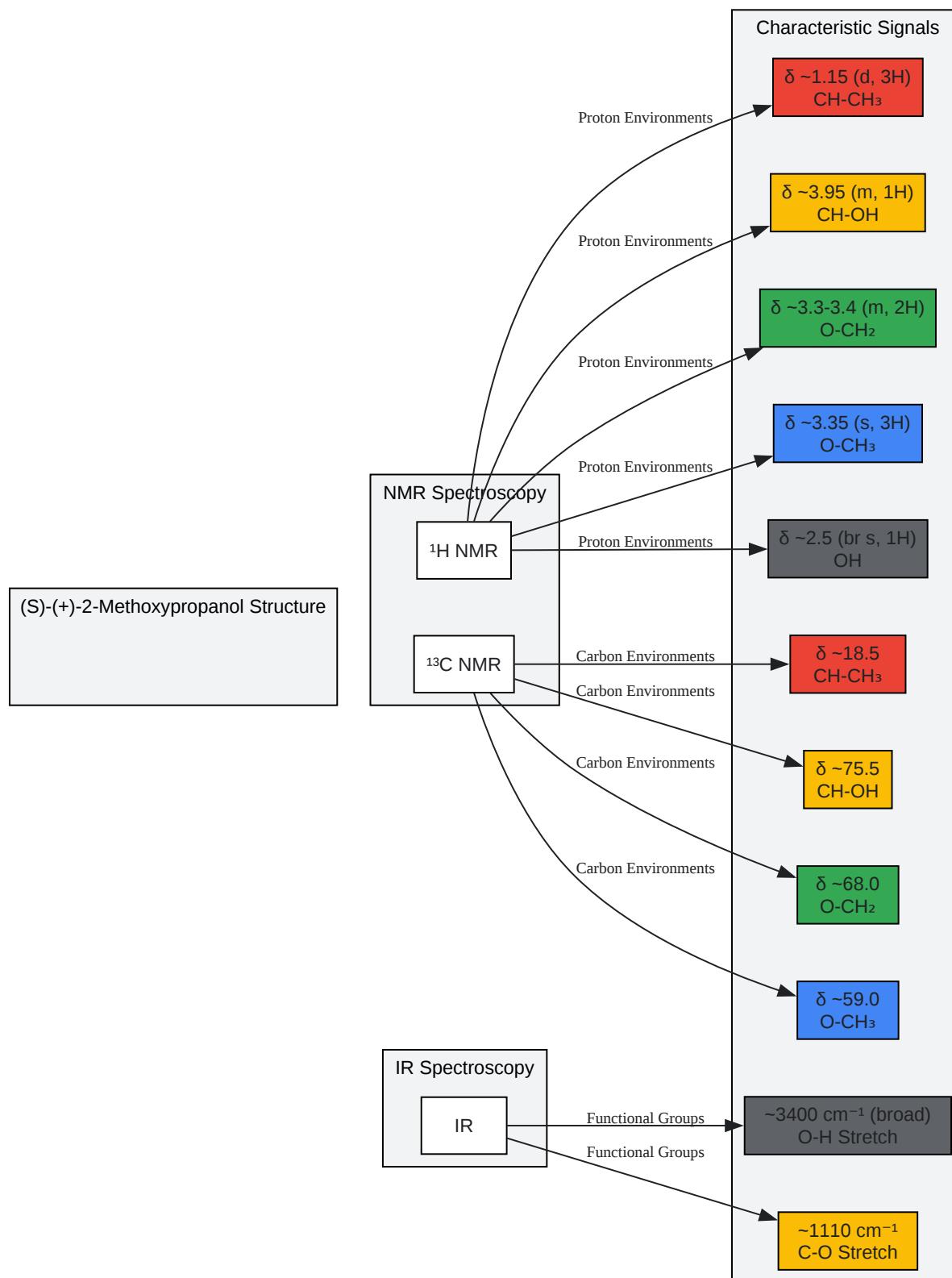
- Cleaning solvent (e.g., isopropanol or acetone)

Procedure:

- Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
- Sample Preparation (Liquid Film Method):
 - Place a drop of **(S)-(+)-2-methoxypropanol** onto a clean, dry salt plate.
 - Carefully place a second salt plate on top, spreading the liquid into a thin film.
 - Mount the plates in the spectrometer's sample holder.
- Sample Preparation (ATR Method):
 - Place a drop of **(S)-(+)-2-methoxypropanol** directly onto the ATR crystal.
- Spectrum Acquisition:
 - Place the sample in the spectrometer's beam path.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.
 - Clean the sample holder thoroughly after analysis.

Visualization of Spectroscopic Correlations

The following diagram illustrates the relationship between the chemical structure of **(S)-(+)-2-methoxypropanol** and its characteristic spectroscopic signals.



[Click to download full resolution via product page](#)

Caption: Correlation of **(S)-(+)-2-methoxypropanol** structure with its NMR and IR signals.

- To cite this document: BenchChem. [Spectroscopic Profile of (S)-(+)-2-Methoxypropanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b039319#spectroscopic-data-for-s-2-methoxypropanol-nmr-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com